molecular formula C12H12N2O3 B3002395 1-(4-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 38507-38-9

1-(4-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B3002395
CAS No.: 38507-38-9
M. Wt: 232.239
InChI Key: DMFMLMYUVNZCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a methoxyphenyl group at the first position and a methyl group at the sixth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with gabaa receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit gaba-induced currents . This suggests that 1-(4-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione might interact with its targets, causing changes in their function.

Biochemical Pathways

Given its potential interaction with gabaa receptors, it could influence the gabaergic neurotransmission pathway .

Result of Action

Based on the potential interaction with gabaa receptors, it could potentially influence neuronal excitability and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • 1-(4-Nitrophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Comparison: 1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(15)13-12(16)14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMLMYUVNZCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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